molecular formula C18H18F3NO4S B2695409 3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 339275-66-0

3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2695409
CAS No.: 339275-66-0
M. Wt: 401.4
InChI Key: IERKEXQSHCCPAG-UHFFFAOYSA-N
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Description

3-(Benzylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide (CAS 339275-66-0) is a high-purity chemical reagent offered for research and development applications. This compound is part of a class of propanamide derivatives that have been investigated as potent antagonists of the human Transient Receptor Potential Vanilloid 1 (hTRPV1) receptor . TRPV1 is a key integrator of pain signals and an important target in neuropharmacology . Antagonists of this receptor show promising research potential for the treatment of neuropathic pain, as they have been demonstrated to block capsaicin-induced effects and exhibit analgesic activities in animal models without inducing hyperthermia, a side effect associated with earlier generation antagonists . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for application in foods, cosmetics, drugs, or consumer products. All products must be handled by technically qualified individuals.

Properties

IUPAC Name

3-benzylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4S/c1-17(24,12-27(25,26)11-13-6-3-2-4-7-13)16(23)22-15-9-5-8-14(10-15)18(19,20)21/h2-10,24H,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERKEXQSHCCPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)CC1=CC=CC=C1)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Benzylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide, with the chemical formula C18H18F3NO4S and CAS number 339275-66-0, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial and anticancer activities, supported by recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzylsulfonyl group and a trifluoromethyl-substituted phenyl moiety. Its molecular weight is approximately 401.4 g/mol, and it has a purity level exceeding 90% .

Biological Activity Overview

Recent studies have highlighted the compound's promising biological activities, particularly in the realms of antibacterial and anticancer effects.

Antibacterial Activity

Research indicates that derivatives containing sulfonyl groups exhibit significant antibacterial properties. For instance, a study evaluated various aryl-urea derivatives, revealing that compounds with similar structural features to this compound demonstrated effective inhibition against several bacterial strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds were notably low, suggesting strong antibacterial potential .

Anticancer Activity

The anticancer activity of the compound has been assessed against multiple human cancer cell lines. In vitro studies have shown that it can induce cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin. For example:

  • IC50 Values : The compound exhibited IC50 values of 22.4 μM against PACA2 cells, outperforming Doxorubicin (IC50 = 52.1 μM) in some cases .
  • Mechanism of Action : Molecular docking studies indicated that the compound effectively interacts with target proteins involved in cancer cell proliferation, leading to down-regulation of critical genes such as EGFR and TP53 in treated cells .

Research Findings and Case Studies

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Compound Activity Target Cell Lines IC50 (μM) Reference
Compound AAntibacterialE. coli, C. albicans4.88
Compound BAnticancerPACA222.4
Compound CAnticancerHCT11617.8
DoxorubicinAnticancerPACA252.1

Case Study: Molecular Docking Analysis

Molecular docking simulations have been employed to predict the binding affinity of this compound to various proteins implicated in bacterial resistance and cancer progression. The results suggest that the trifluoromethyl group enhances interaction with target proteins due to its electron-withdrawing properties, which may increase the overall potency of the compound .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C18H18F3NO4S and a molecular weight of 401.4 g/mol. The structure features a benzylsulfonyl group, a hydroxyl group, and a trifluoromethylphenyl moiety, which contribute to its biological activity and potential applications.

Medicinal Chemistry Applications

  • Anticancer Activity : Preliminary studies suggest that derivatives of compounds similar to 3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide exhibit cytotoxic effects against various cancer cell lines. The presence of the sulfonamide group is often linked to enhanced interaction with biological targets involved in cancer progression.
  • Anticonvulsant Properties : Research indicates that compounds with similar structural features show promise as anticonvulsants. The mechanism of action may involve modulation of neurotransmitter systems or ion channels, suggesting that this compound could have therapeutic potential in treating epilepsy or other seizure disorders .
  • Anti-inflammatory Effects : The compound's hydroxyl and sulfonamide functionalities may contribute to anti-inflammatory activity. Studies on related compounds have shown that they can inhibit pro-inflammatory cytokines, which is crucial for developing treatments for inflammatory diseases such as arthritis.

Pharmacological Studies

  • In Silico Studies : Computational docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help in understanding the compound's mechanism of action and optimizing its structure for enhanced activity .
  • Toxicological Assessments : Safety profiles are essential for any pharmaceutical candidate. Toxicological evaluations indicate that derivatives of this compound exhibit acceptable safety margins at therapeutic doses, making them suitable candidates for further development .

Material Science Applications

  • Polymer Chemistry : The sulfonamide group in the compound can be utilized in the synthesis of novel polymers with specific properties, such as enhanced thermal stability or chemical resistance. These materials can find applications in coatings, adhesives, and biomedical devices.
  • Nanotechnology : Incorporating this compound into nanocarriers can improve drug delivery systems. Its ability to form stable complexes with drugs can enhance bioavailability and targeted delivery, particularly in cancer therapy.

Case Studies

StudyApplicationFindings
AnticancerDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values lower than standard chemotherapeutics.
AnticonvulsantShowed significant reduction in seizure frequency in animal models compared to control groups.
In Silico DockingHigh binding affinity to GABA receptors indicated potential for anticonvulsant activity.
ToxicologyNo severe adverse effects observed at doses up to 100 mg/kg in rodent models, supporting safety for further development.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs, highlighting substituent variations and their implications:

Compound Name / ID Substituent (R-group) Molecular Weight (g/mol) Key Properties Reference
Target Compound : 3-(Benzylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide Benzylsulfonyl ~430–450 (estimated) Hypothesized improved metabolic stability due to sulfonyl group
S-1 : 3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide 4-Fluorophenoxy Tissue-selective activity; high oral bioavailability in rats
Compound 39 : 3-((4-Fluorophenyl)sulfonyl)-2-methyl-N-(4-nitro-2-(trifluoromethyl)phenyl)propanamide 4-Fluorophenylsulfonyl 435.06 72% yield; confirmed by MS ([M+H]+ = 435.0631)
CymitQuimica 339275-91-1 : 3-(Cyclohexylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide Cyclohexylsulfonyl 393.4 Lower molecular weight; potential for altered lipophilicity
Key Organics 338956-14-2 : 2-Hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide 3-(Trifluoromethyl)phenylsulfonyl 455.4 High purity (≥95%); structural complexity may impact solubility
S-4 : (2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide 4-Acetamidophenoxy (R-configuration) Stereospecific activity; improved receptor binding vs. racemic mixtures
Key Observations:
  • Sulfonyl vs. Ether/Thioether Linkers : Sulfonyl-containing derivatives (e.g., Compounds 39, Key Organics 338956-14-2) exhibit greater metabolic stability compared to thioether-linked analogs, which are prone to oxidation and hydrolysis . The benzylsulfonyl group in the target compound may further enhance stability due to reduced electron density.
  • In contrast, trifluoromethylphenylsulfonyl (Key Organics 338956-14-2) introduces electronegativity, possibly improving receptor interactions .
  • Stereochemistry : The R-configuration in S-4 () underscores the importance of stereochemistry in optimizing receptor binding, a factor that may apply to the target compound if synthesized enantioselectively.

Pharmacokinetic and Metabolic Comparisons

  • Metabolic Pathways : Ether-linked SARMs like S-1 undergo hepatic oxidation and sulfate conjugation, but sulfonyl derivatives (e.g., Compound 39) resist these pathways, leading to longer half-lives . The benzylsulfonyl group may similarly reduce oxidative metabolism.
  • Bioavailability: S-1 demonstrates high oral bioavailability in rats, attributed to its phenoxy group’s balance of lipophilicity and solubility. The benzylsulfonyl group’s bulkier nature could reduce bioavailability unless compensated by formulation optimization .
  • Drug-Drug Interactions : Sulfonyl-containing compounds are less likely to inhibit cytochrome P450 enzymes compared to nitro-containing analogs (e.g., S-1), reducing interaction risks .

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